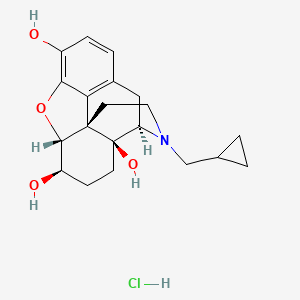

6beta-Naltrexol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,14-15,18,22-24H,1-2,5-10H2;1H/t14-,15-,18+,19+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQFFCPJTDFOAN-CDHBEYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-86-3 | |

| Record name | 6beta-Naltrexol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-NALTREXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765G11MG24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of 6beta Naltrexol Hydrochloride

Opioid Receptor Binding and Affinities

6beta-Naltrexol (B159335) hydrochloride exhibits a distinct binding profile to the three main classes of opioid receptors, demonstrating a notable selectivity.

Mu Opioid Receptor (MOR) Binding Characteristics

Research indicates that 6beta-Naltrexol binds to the mu-opioid receptor (MOR) with a high affinity. Studies have reported a binding affinity (Ki) value of approximately 2.12 nM for the MOR. wikipedia.org This strong binding affinity underscores its significant interaction with the receptor primarily responsible for the analgesic and euphoric effects of opioids.

Kappa Opioid Receptor (KOR) Binding Characteristics

6beta-Naltrexol also demonstrates affinity for the kappa opioid receptor (KOR). The reported Ki value for KOR is approximately 7.24 nM. wikipedia.org This indicates a potent interaction, although comparatively less so than with the mu-opioid receptor.

Delta Opioid Receptor (DOR) Binding Characteristics

The affinity of 6beta-Naltrexol for the delta opioid receptor (DOR) is considerably lower than for MOR and KOR. The Ki value for DOR has been measured at approximately 213 nM. wikipedia.org This demonstrates a significantly reduced interaction with this receptor type compared to the others.

Based on these binding affinities, 6beta-Naltrexol shows a 3.5-fold selectivity for the MOR over the KOR and a 100-fold selectivity for the MOR over the DOR. wikipedia.org

| Opioid Receptor | Binding Affinity (Ki) in nM |

|---|---|

| Mu Opioid Receptor (MOR) | 2.12 |

| Kappa Opioid Receptor (KOR) | 7.24 |

| Delta Opioid Receptor (DOR) | 213 |

Comparative Receptor Affinity Profiles with Naltrexone (B1662487) and Naloxone (B1662785)

When compared to its parent compound, naltrexone, and the structurally similar naloxone, 6beta-Naltrexol exhibits a distinct affinity profile. Naltrexone generally displays a higher affinity for the mu-opioid receptor than 6beta-Naltrexol. youtube.com In contrast, one study found 6beta-naltrexol to be more potent in the electrically-stimulated guinea pig ileum (a model for MOR activity) than both naloxone and naltrexone. nih.gov However, in in vivo studies, naltrexone and naloxone were found to be significantly more potent in antagonizing morphine-induced effects. nih.gov

| Compound | Relative Potency (Antagonism of Morphine) | In Vitro Potency (Guinea Pig Ileum Ki in pM) |

|---|---|---|

| 6beta-Naltrexol | Less Potent | 94 +/- 25 |

| Naltrexone | More Potent (approx. 185x > 6beta-Naltrexol) | 265 +/- 101 |

| Naloxone | More Potent (approx. 81x > 6beta-Naltrexol) | 420 +/- 150 |

Mechanism of Opioid Receptor Antagonism

The antagonistic properties of 6beta-Naltrexol are characterized by its neutral mechanism, which distinguishes it from other opioid antagonists like naltrexone and naloxone.

Elucidation of Neutral Antagonist Properties

6beta-Naltrexol is characterized as a neutral antagonist, in contrast to naltrexone and naloxone, which are considered inverse agonists. wikipedia.orgnih.gov An antagonist blocks the action of an agonist, while a neutral antagonist specifically blocks the receptor without affecting its basal (constitutive) signaling activity. researchgate.net An inverse agonist, on the other hand, not only blocks the agonist but also reduces the basal activity of the receptor.

The neutral antagonist properties of 6beta-Naltrexol mean that it does not suppress the baseline signaling of the mu-opioid receptor. wikipedia.org This is a significant distinction from inverse agonists, which can precipitate more severe withdrawal symptoms in opioid-dependent individuals by reducing the constitutive activity of the receptor. researchgate.net Studies have shown that 6beta-Naltrexol precipitates only minimal withdrawal at high doses in animal models of acute dependence and is significantly less potent in precipitating withdrawal in chronic dependence models compared to naltrexone and naloxone. researchgate.netelsevierpure.com Furthermore, 6beta-Naltrexol can reduce the inverse agonist effects of naloxone both in vitro and in vivo, which is consistent with its classification as a neutral antagonist. researchgate.netelsevierpure.com

Some research, however, has suggested that under certain experimental conditions, naltrexone, 6beta-naltrexol, and naloxone were all found to act as neutral antagonists at the mu-opioid receptor in both opioid-naïve and dependent states in cell models. nih.govnih.gov This highlights that the characterization of a ligand's activity can be context-dependent. Nevertheless, the predominant view in in vivo studies is the distinction of 6beta-Naltrexol as a neutral antagonist. nih.govresearchgate.netelsevierpure.com

Differentiation from Inverse Agonist Activity (e.g., Naltrexone)

6beta-Naltrexol hydrochloride is pharmacologically distinct from its parent compound, naltrexone, primarily through its classification as a neutral antagonist rather than an inverse agonist at the µ-opioid receptor (MOR). wikipedia.orgoup.com While both compounds block the effects of opioid agonists, their actions at the receptor level differ significantly, particularly in the absence of an agonist. oup.com Inverse agonists, such as naltrexone and naloxone, not only block agonist activity but also suppress the basal, ligand-independent signaling of the opioid receptor. oup.commdpi.comresearchgate.net This suppression of constitutive receptor activity is believed to contribute to the precipitation of more severe withdrawal symptoms in opioid-dependent individuals. oup.comresearchgate.net

In contrast, 6beta-naltrexol acts as a neutral antagonist, meaning it blocks the receptor from being activated by agonists without altering its basal signaling activity. wikipedia.orgoup.comresearchgate.net It can antagonize the actions of both agonists and inverse agonists at the MOR. wikipedia.org This characteristic is significant because it results in a markedly different in vivo profile. In preclinical models of opioid dependence, 6beta-naltrexol precipitates substantially less severe withdrawal symptoms compared to naltrexone and naloxone. oup.comresearchgate.netnih.gov For instance, in opioid-dependent mice, 6beta-naltrexol precipitated only minimal withdrawal even at high doses. nih.govelsevierpure.com This distinction suggests that the pharmacological effects of 6beta-naltrexol are markedly different from those of inverse agonists in an opioid-dependent state. researchgate.netnih.govelsevierpure.com

Influence on Basal Opioid Receptor Signaling

The µ-opioid receptor can display a level of basal, constitutive signaling even without being stimulated by an agonist. nih.govelsevierpure.com Chronic exposure to opioid agonists appears to enhance this basal signaling activity. researchgate.netnih.govelsevierpure.com Inverse agonists like naltrexone and naloxone actively reduce this basal signaling, an effect that becomes more pronounced after chronic morphine treatment. mdpi.comresearchgate.net

As a neutral antagonist, 6beta-naltrexol does not suppress this basal receptor signaling. wikipedia.orgoup.comresearchgate.net Studies using mouse brain homogenates have demonstrated that while naloxone and naltrexone act as inverse agonists by suppressing basal [³⁵S]GTPγS binding after morphine pretreatment, 6beta-naltrexol does not affect this basal signaling. researchgate.net It effectively blocks the activation of the MOR by agonists but leaves the constitutive, ligand-free signaling untouched. mdpi.comresearchgate.net This property is thought to be the reason for the reduced potential of 6beta-naltrexol to produce severe withdrawal symptoms when administered to opioid-dependent subjects. wikipedia.orgoup.com

In Vitro Pharmacodynamic Assessments

Potency Studies in Isolated Tissue Preparations (e.g., Electrically-Stimulated Guinea Pig Ileum)

In vitro studies utilizing isolated tissue preparations have been crucial in characterizing the antagonist potency of 6beta-naltrexol at the µ-opioid receptor. The electrically-stimulated guinea pig ileum, a classic pharmacological model rich in µ-opioid receptors, has been used to determine the binding affinity (Ki) of various opioid antagonists. nih.govscispace.com

In this preparation, 6beta-naltrexol demonstrated surprisingly high potency, proving to be a more potent antagonist than both naltrexone and naloxone. nih.gov Research has established its Ki value to be significantly lower than that of its counterparts, indicating a stronger binding affinity for the receptor in this specific assay. nih.gov

| Compound | Antagonist Potency (Ki) in Guinea Pig Ileum (pM) |

|---|---|

| 6beta-Naltrexol | 94 ± 25 |

| Naltrexone | 265 ± 101 |

| Naloxone | 420 ± 150 |

Data sourced from Porter et al., 2002. nih.gov

Cellular Receptor Activation and Signal Transduction Modulation

Studies in cellular systems expressing µ-opioid receptors have further elucidated the mechanism of 6beta-naltrexol as a neutral antagonist. In assays using C6 glioma and HEK293 cells, 6beta-naltrexol, naltrexone, and naloxone were found to be indistinguishable in their ability to act as neutral antagonists in both opioid-naïve and opioid-dependent cell states. nih.gov These studies employed various methods, including competitive binding, guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding, and assessments of cell surface receptor expression. nih.gov

The [³⁵S]GTPγS binding assay, which measures G-protein activation, is a key indicator of receptor signaling. In monkey brain membranes, naltrexone displayed a 2-fold higher potency than 6beta-naltrexol for MOR agonist-stimulated [³⁵S]GTPγS binding. nih.gov In mouse brain homogenates from morphine-pretreated animals, inverse agonists like naltrexone and naloxone suppressed basal [³⁵S]GTPγS binding. researchgate.net Conversely, 6beta-naltrexol, consistent with its neutral antagonist profile, did not affect this basal G-protein coupling. researchgate.net

In Vivo Pharmacodynamic Evaluations in Preclinical Models

Comparative Antagonist Potency Studies

Despite its high potency in vitro, 6beta-naltrexol is considerably less potent in vivo compared to naltrexone. nih.gov Preclinical studies in various animal models have consistently demonstrated this difference.

In the mouse hotplate test, used to assess the antagonism of morphine-induced analgesia, naltrexone was found to be significantly more potent than 6beta-naltrexol. nih.gov Similar findings were reported in studies blocking fentanyl-induced analgesia and lethality in mice, where the order of potency was naltrexone > naloxone > 6beta-naltrexol. researchgate.netnih.gov

Studies in rhesus monkeys further confirmed the lower in vivo potency of 6beta-naltrexol. Using in vivo apparent pA₂ analysis to quantify MOR antagonist potency, naltrexone was found to be approximately 100-fold more potent than 6beta-naltrexol in antagonizing the antinociceptive effects of the opioid agonist alfentanil. nih.govdoi.org When assessing the ability to precipitate withdrawal in morphine-dependent monkeys, naltrexone was 80- to 95-fold more potent than 6beta-naltrexol. doi.org

However, an important finding is that 6beta-naltrexol has a longer duration of action in vivo than both naltrexone and naloxone, which is consistent with its longer terminal half-life. nih.gov

| Compound | Antagonism of Morphine (ID₅₀) nih.gov | Antagonism of Fentanyl-Induced Lethality (ED₅₀) researchgate.net | Potency to Precipitate Withdrawal nih.gov |

|---|---|---|---|

| 6beta-Naltrexol | 1300 µg/kg | 15.34 mg/kg | ~77-fold less potent than Naltrexone |

| Naltrexone | 7 µg/kg | 1.18 mg/kg | - |

| Naloxone | 16 µg/kg | 7.19 mg/kg | ~30-fold less potent than Naltrexone |

| Compound | Apparent pA₂ Value nih.gov | Potency in Precipitating Withdrawal doi.org |

|---|---|---|

| 6beta-Naltrexol | 6.5 | 80- to 95-fold less potent than Naltrexone |

| Naltrexone | 8.5 | - |

Modulation of Opioid-Induced Physiological Effects

This compound exhibits a notable selectivity for antagonizing the peripheral effects of opioids, particularly the inhibition of gastrointestinal transit, over their central analgesic effects. nih.govdoi.org In mice, 6beta-naltrexol was found to be approximately 10-fold more potent in antagonizing hydrocodone-induced gastrointestinal slowing than in blocking its centrally mediated antinociception. nih.govdoi.org This is in stark contrast to naltrexone, which blocked both the peripheral and central effects of hydrocodone with near-equal potency. nih.govdoi.org

In a study involving healthy, opioid-naïve male volunteers, 6beta-naltrexol potently blocked morphine-induced slowing of gastrointestinal transit. nih.gov This peripheral selectivity suggests its potential utility in mitigating opioid-induced constipation without compromising centrally mediated pain relief. nih.govdoi.org

This compound has been shown to antagonize opioid-induced respiratory depression, although with a significantly lower potency compared to naltrexone. nih.gov In studies with rhesus monkeys, both naltrexone and 6beta-naltrexol were able to reduce morphine-induced respiratory depression. nih.gov However, 6beta-naltrexol was found to be substantially less potent in this regard. nih.gov The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug, including the reversal of respiratory depression. drugbank.com

Analysis of Withdrawal Symptomatology in Opioid-Dependent Systems

In opioid-dependent systems, this compound precipitates significantly less severe withdrawal symptoms compared to naltrexone. researchgate.netnih.gov In a chronic dependence model in mice, 6beta-naltrexol was approximately 77- and 30-fold less potent than naltrexone and naloxone, respectively, in precipitating withdrawal. researchgate.net In an acute dependence model, 6beta-naltrexol precipitated only minimal withdrawal at high doses. researchgate.net This has led to the characterization of 6beta-naltrexol as a "neutral" antagonist, in contrast to naltrexone, which is considered an inverse agonist and tends to produce more severe withdrawal. researchgate.netnih.gov

The reduced ability of 6beta-naltrexol to precipitate withdrawal is thought to be due to a slower onset of receptor antagonist action, rather than a difference in in vivo receptor affinity. nih.gov While both compounds can reverse the antinociceptive effects of a long-lasting µ-opioid receptor agonist, the antagonism by naltrexone is significantly more rapid in onset. nih.gov

| Compound | Relative Potency vs. Naltrexone | Reference |

|---|---|---|

| This compound | ~77-fold less potent | researchgate.net |

| Naloxone | ~2.6-fold less potent | researchgate.net |

Peripheral Versus Central Opioid Antagonism Selectivity

A key pharmacological feature of this compound is its intermediate selectivity for peripheral versus central opioid receptors. nih.gov This is most evident in its differential effects on gastrointestinal transit and antinociception. nih.govdoi.org As previously mentioned, it is significantly more potent in antagonizing the peripheral gastrointestinal effects of opioids compared to their central analgesic effects. nih.govdoi.org This contrasts with naltrexone, which demonstrates equipotency in blocking both peripheral and central opioid effects. nih.govdoi.org

This peripheral selectivity has been observed in both animal and human studies. nih.govnih.govdoi.org In healthy volunteers, intravenous doses of 6beta-naltrexol that effectively blocked morphine-induced slowing of gastrointestinal transit had no effect on morphine-induced analgesia or pupil constriction, which are centrally mediated effects. nih.gov

Species-Specific Pharmacodynamic Profiles (e.g., Mouse, Monkey, Guinea Pig)

The pharmacodynamic profile of this compound exhibits notable variations across different animal species. In vivo and in vitro studies in mice, monkeys, and guinea pigs have been instrumental in elucidating its activity as an opioid receptor antagonist, revealing differences in potency and efficacy, particularly in comparison to its parent compound, naltrexone, and another common antagonist, naloxone.

Mouse

In mouse models, 6beta-naltrexol has been shown to penetrate the central nervous system and act as an opioid antagonist, though its potency relative to naltrexone varies depending on the specific effect measured. nih.govelsevierpure.com Studies assessing the blockade of morphine-induced antinociception and locomotor activity found 6beta-naltrexol to be roughly 4.5 to 10 times less potent than naltrexone. nih.govelsevierpure.comdoi.org In the mouse hotplate test, the dose of 6beta-naltrexol required to produce a 50% antagonist effect (ID50) was significantly higher than that for naltrexone or naloxone. nih.gov

A key differentiating feature in mice is 6beta-naltrexol's reduced capacity to precipitate withdrawal symptoms in opioid-dependent subjects compared to naltrexone and naloxone. nih.govelsevierpure.com In a chronic dependence model, it was found to be approximately 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal. nih.govelsevierpure.com This has been attributed to its character as a more "neutral" antagonist, in contrast to the inverse agonist properties of naltrexone and naloxone. nih.gov

Furthermore, research into its effects on gastrointestinal transit versus central antinociception in mice reveals a degree of peripheral selectivity. Naltrexone blocked both hydrocodone-induced inhibition of gastrointestinal transit and antinociception with nearly equal potency. nih.gov In contrast, 6beta-naltrexol demonstrated an approximate 10-fold greater potency for antagonizing the gastrointestinal effects compared to its antagonism of the central antinociceptive effects. nih.gov

| Parameter | 6beta-Naltrexol | Naltrexone | Naloxone | Reference |

|---|---|---|---|---|

| Antagonist Potency (Morphine Antinociception) | 4.5-10x less potent than Naltrexone | - | Roughly equipotent to 6beta-Naltrexol | nih.govelsevierpure.com |

| Antagonist ID50 (Mouse Hotplate Test) | 1300 µg/kg | 7 µg/kg | 16 µg/kg | nih.gov |

| Withdrawal Precipitation Potency (Chronic Dependence) | ~77x less potent than Naltrexone | - | ~30x less potent than Naltrexone | elsevierpure.com |

| Relative Potency (GI Transit vs. Antinociception) | ~10-fold more potent on GI transit | Near equal potency | - | nih.gov |

Monkey

Studies in rhesus monkeys have highlighted a significant difference in the in vivo potency between 6beta-naltrexol and naltrexone. doi.orgnih.gov In antagonizing the antinociceptive effects of the mu-opioid receptor (MOR) agonist alfentanil, 6beta-naltrexol was found to be approximately 100-fold less potent than naltrexone. doi.orgnih.gov This potency difference was consistent across other MOR-mediated effects, including respiratory depression. nih.gov

This disparity in potency was also observed in studies of precipitated withdrawal in acute morphine-dependent monkeys. Both compounds dose-dependently precipitated withdrawal, but 6beta-naltrexol was about 80 to 95 times less potent than naltrexone. doi.orgnih.gov Despite in vitro assays showing only a 2-fold difference in affinity for the MOR binding site in monkey brain membranes, the in vivo functional studies indicate a large potency discrepancy, suggesting that 6beta-naltrexol may play a minimal role in the antagonist effects of naltrexone in primates. nih.gov

| Parameter | Potency of 6beta-Naltrexol Relative to Naltrexone | Reference |

|---|---|---|

| Antagonism of MOR-mediated Antinociception | ~100-fold less potent | doi.orgnih.gov |

| Precipitation of Withdrawal | 80 to 95-fold less potent | doi.orgnih.gov |

| In Vitro MOR Binding Affinity | ~2-fold lower affinity | nih.gov |

Guinea Pig

In vitro studies using the electrically-stimulated guinea pig ileum, a classic model for assessing opioid activity, have demonstrated that 6beta-naltrexol is a highly potent opioid antagonist. nih.gov In this preparation, 6beta-naltrexol exhibited a higher potency than both naloxone and naltrexone. nih.gov This finding contrasts with the in vivo data from mice, where it is considerably less potent. nih.gov While extensive in vivo pharmacodynamic data in guinea pigs is less available, studies have utilized this species to investigate pharmacokinetic parameters and the feasibility of transdermal delivery systems. nih.govnih.gov

| Compound | Inhibitory Constant (Ki) | Reference |

|---|---|---|

| 6beta-Naltrexol | 94 +/- 25 pM | nih.gov |

| Naltrexone | 265 +/- 101 pM | nih.gov |

| Naloxone | 420 +/- 150 pM | nih.gov |

Metabolic Pathways and Pharmacokinetic Studies of 6beta Naltrexol Hydrochloride

Biotransformation from Naltrexone (B1662487)

Hepatic Reduction Mechanisms and Enzymes Involved (e.g., Aldo-Keto Reductase Isoforms)

The biotransformation of naltrexone to 6beta-naltrexol (B159335) primarily occurs in the liver through a stereospecific reduction of the 6-keto group of the naltrexone molecule. This reaction is catalyzed by cytosolic enzymes, specifically dihydrodiol dehydrogenases, which are part of the aldo-keto reductase (AKR) superfamily.

Several isoforms of these enzymes have been implicated in this metabolic pathway. Research has shown that dihydrodiol dehydrogenases DD1, DD2, and DD4 are involved in the reduction of naltrexone. Further investigation has identified AKR1C4 as the primary enzyme responsible for naltrexone metabolism, with minor contributions from AKR1C1 and AKR1C2. The catalytic efficiency of AKR1C4 in the formation of 6beta-naltrexol is significantly higher than that of AKR1C1 and AKR1C2. The formation of 6beta-naltrexol from naltrexone in human liver cytosol shows considerable interpatient variability, which may be attributed to genetic polymorphisms of the enzymes involved, such as dihydrodiol dehydrogenase DD4.

Contribution to Overall Systemic Exposure of Opioid Antagonist Activity

Furthermore, 6beta-naltrexol has a longer elimination half-life (around 13 hours) compared to naltrexone (around 4 hours). This prolonged presence in the systemic circulation extends the duration of opioid receptor blockade. While naltrexone acts as an inverse agonist at the mu-opioid receptor, 6beta-naltrexol functions as a neutral antagonist. This means it blocks the effects of opioid agonists without suppressing the basal signaling of the receptor, which may contribute to a different side-effect profile. The sustained high concentrations and longer half-life of 6beta-naltrexol ensure a continuous and significant contribution to the therapeutic and potential adverse effects of naltrexone treatment.

Pharmacokinetic Profiles in Various Species

The pharmacokinetic profile of 6beta-naltrexol has been studied in various species, including humans, monkeys, and dogs, revealing important characteristics regarding its absorption, distribution, and elimination.

Absorption and First-Pass Metabolism Characteristics

Following oral administration of naltrexone, it is rapidly and almost completely absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism in the liver, where it is converted to 6beta-naltrexol. This results in a low systemic bioavailability of unchanged naltrexone. The extensive first-pass effect is the primary reason for the much higher plasma concentrations of 6beta-naltrexol compared to naltrexone after oral dosing. In some individuals, a decreased first-pass metabolism of naltrexone has been observed, leading to higher than usual plasma levels of the parent drug.

Distribution Patterns and Volume of Distribution

6beta-Naltrexol, along with naltrexone, is distributed throughout the body. The apparent volume of distribution for naltrexone after intravenous administration is 1350 L. While specific data on the volume of distribution for 6beta-naltrexol is not extensively detailed in the provided search results, its physicochemical properties suggest it is distributed into various tissues. It has been noted that 6beta-naltrexol has a limited capacity to cross the blood-brain barrier, which contributes to its characterization as a peripherally selective opioid antagonist in some contexts. However, it can still enter the central nervous system and exert central opioid receptor antagonism at sufficient concentrations.

Elimination and Excretion Pathways (e.g., Renal Excretion, Glucuronidation)

The elimination of 6beta-naltrexol and naltrexone occurs primarily through the kidneys. Both compounds and their metabolites are excreted in the urine. A significant portion of an oral naltrexone dose is excreted in the urine as metabolites within 24 hours.

Glucuronidation is a key pathway in the metabolism and subsequent excretion of 6beta-naltrexol. Both naltrexone and 6beta-naltrexol are conjugated to form glucuronide by-products, which are then renally cleared. The terminal plasma elimination half-life of 6beta-naltrexol has been reported to be approximately 11.1 hours in humans. Studies in Beagle dogs following intramuscular administration showed a two-compartment model with first-order absorption, with a terminal half-life of around 4.77 to 5.79 hours.

Terminal Plasma Half-Life Determination

The terminal plasma half-life of 6-beta-naltrexol, a key parameter in determining its duration of action, has been established through various pharmacokinetic studies. Research involving healthy, opioid-naïve male volunteers who received an intravenous infusion of 6-beta-naltrexol reported a mean terminal plasma elimination half-life of 11.1 ± 2.4 hours nih.gov. This was determined through the analysis of blood samples collected over a 36-hour period nih.gov.

Other sources corroborate this finding, indicating a half-life ranging from 12 to 18 hours wikipedia.org. Following oral administration of the parent drug naltrexone, the elimination half-life for 6-beta-naltrexol is approximately 13 hours sinclairmethod.org. This extended half-life is consistent with the observation that 6-beta-naltrexol has a longer duration of action compared to naltrexone and the related compound naloxone (B1662785) nih.gov. The method of administration of the parent compound, naltrexone, can influence the apparent half-life of 6-beta-naltrexol. For instance, when naltrexone is administered as a long-acting intramuscular injection, the mean apparent elimination half-life for 6-beta-naltrexol ranges from 5 to 7 days, which is reflective of the slow-release formulation of the parent drug nih.gov.

| Study Population | Administration Route (of Naltrexone/6-beta-Naltrexol) | Reported Half-Life |

|---|---|---|

| Healthy Volunteers | Intravenous (6-beta-Naltrexol) | 11.1 ± 2.4 hours nih.gov |

| General Reference | Not Specified | 12–18 hours wikipedia.org |

| General Reference | Oral (Naltrexone) | 13 hours sinclairmethod.org |

| Healthy Subjects | Intramuscular (Long-Acting Naltrexone) | 5 to 7 days nih.gov |

Plasma Concentration Dynamics and Metabolite-to-Parent Ratios

The plasma concentration of 6-beta-naltrexol is substantially higher than that of its parent compound, naltrexone, particularly following oral administration. This is due to the extensive first-pass metabolism of naltrexone, which is largely converted to 6-beta-naltrexol wikipedia.orgoup.com. At steady state, 6-beta-naltrexol concentrations are approximately 10- to 30-fold higher than those of naltrexone wikipedia.org.

Studies have consistently shown that the peak plasma levels (Cmax) and the total drug exposure over time (Area Under the Curve, AUC) are significantly greater for 6-beta-naltrexol compared to naltrexone nih.gov. For example, after a single 100 mg oral dose of naltrexone, peak levels of 6-beta-naltrexol were observed at 84 ng/mL, while naltrexone peaked at 15 ng/mL researchgate.net. After two weeks of chronic daily administration of 100 mg naltrexone, the peak levels increased to 131 ng/mL for 6-beta-naltrexol and 26.9 ng/mL for naltrexone, indicating that neither the parent drug nor the metabolite accumulates significantly in the plasma researchgate.net.

The metabolite-to-parent ratio can vary depending on the route of administration and individual patient factors.

Oral Administration: Following oral naltrexone, plasma levels of 6-beta-naltrexol can be around 15-fold higher than naltrexone fda.gov.

Naltrexone Implants: In patients with naltrexone implants, 6-beta-naltrexol concentrations were observed to be 1.5 to 3 times higher than naltrexone concentrations during the implant period nih.gov.

Intramuscular Injection: Intramuscular administration of long-acting naltrexone bypasses first-pass metabolism, leading to a different exposure ratio. Following an IM injection, plasma levels of 6-beta-naltrexol are approximately two-fold higher than those of naltrexone fda.gov.

Urinary Ratio: A retrospective analysis of urine samples from patients on oral naltrexone found a median metabolic ratio of 6-beta-naltrexol to naltrexone of 3.28, though with a high degree of variability nih.gov.

| Dosing Regimen | Peak Naltrexone (ng/mL) | Peak 6-beta-Naltrexol (ng/mL) | Approximate Metabolite-to-Parent Ratio at Peak |

|---|---|---|---|

| Single 100 mg dose | 15 researchgate.net | 84 researchgate.net | ~5.6 : 1 |

| Chronic 100 mg/day (after 2 weeks) | 26.9 researchgate.net | 131 researchgate.net | ~4.9 : 1 |

Metabolic Interactions with Other Drug Metabolizing Enzymes (e.g., Cytochrome P450 Enzymes)

The metabolic pathway responsible for the formation of 6-beta-naltrexol from naltrexone is notably independent of the Cytochrome P450 (CYP450) enzyme system. Research has demonstrated that the conversion of naltrexone to its primary metabolite is not mediated by CYP450 enzymes nih.govresearchgate.net. Studies using human liver microsomal preparations, which are rich in CYP450 enzymes, found no formation of 6-beta-naltrexol from naltrexone nih.govnih.gov.

Instead, the biotransformation is carried out by cytosolic dihydrodiol dehydrogenase enzymes, also known as aldo-keto reductases oup.comnih.gov. Specifically, enzymes such as AKR1C1, AKR1C2, and AKR1C4 have been identified as responsible for this metabolic reduction, with AKR1C4 being the most efficient researchgate.net.

While the formation of 6-beta-naltrexol itself does not appear to involve CYP450 enzymes, its parent compound, naltrexone hydrochloride, has been shown in vitro to inhibit the activity of several major CYP450 enzymes. Studies have demonstrated that naltrexone can inhibit CYP3A4, CYP2C9, and CYP2D6 nih.govchemicalbook.com. The most significant inhibitory effects were observed on CYP2C9 and CYP2D6 nih.govchemicalbook.com. These findings suggest a potential for drug-drug interactions when naltrexone is co-administered with medications that are substrates for these particular enzymes nih.govchemicalbook.com. However, there is a lack of evidence to suggest that 6-beta-naltrexol itself is a significant inhibitor or substrate of the major cytochrome P450 enzymes. Its primary metabolic interaction is defined by its formation via non-CYP cytosolic enzymes.

Synthetic Chemistry and Analog Development of 6beta Naltrexol Hydrochloride

Design and Synthesis of 6beta-Naltrexol (B159335) Analogs

The development of 6beta-Naltrexol analogs is driven by the goal of modulating its interaction with opioid receptors to enhance affinity and selectivity, which are crucial for developing more effective therapeutic agents.

Research into the structure-activity relationships of 6beta-Naltrexol has revealed that modifications, particularly at the C6 position, can significantly impact its binding profile at mu (μ), delta (δ), and kappa (κ) opioid receptors. One key finding is that the absence of a hydrogen-bond donor on the C6 oxygen can enhance, rather than hinder, the in vitro affinity of naltrexol derivatives for the mu-opioid receptor (MOR). nih.gov

Furthermore, increasing the steric bulk around the C6 position has been explored as a strategy to control subtype selectivity. nih.gov For instance, the synthesis of a series of 6-O-aralkyl ethers of both 6alpha- and 6beta-Naltrexol was undertaken to study the effect of large, lipophilic groups on receptor affinity. nih.gov In the 6beta-O series, the benzyl ether demonstrated the highest affinity, suggesting that while large groups are accommodated in the drug-receptor interaction, there is an optimal size for enhancing binding. nih.gov

A significant area of analog development involves replacing the C6 hydroxyl group with other functionalities, such as carbamate and sulfonate esters, to eliminate the protic group at this position. nih.gov This line of research has yielded compounds with improved affinity for the mu-opioid receptor compared to the parent 6beta-Naltrexol hydrochloride. nih.gov

In one study, four such derivatives were synthesized and evaluated. nih.gov All four compounds exhibited a higher affinity for the MOR than 6beta-Naltrexol HCl. nih.gov A carbamate derivative and a tosylate derivative, in particular, displayed subnanomolar affinity for the MOR. nih.gov This suggests that modifying the electronic and steric properties at the C6 position can be a fruitful strategy for enhancing MOR binding.

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| 6beta-Naltrexol HCl | 1.45 ± 0.11 | 40.3 ± 1.2 | 7.14 ± 0.52 |

| Carbamate Analog 1 | 0.43 ± 0.02 | 11.0 ± 1.0 | 2.52 ± 0.11 |

| Carbamate Analog 2 | 1.18 ± 0.04 | 299 ± 25 | 49.6 ± 1.2 |

| Tosylate Analog | 0.48 ± 0.03 | 16.7 ± 0.6 | 4.25 ± 0.31 |

| Mesylate Analog | 0.67 ± 0.03 | 44.9 ± 2.9 | 10.7 ± 0.4 |

This table presents a summary of in vitro binding data for 6beta-Naltrexol and its synthesized carbamate and sulfonate ester derivatives, demonstrating the enhanced affinity of the analogs for the mu-opioid receptor. Data derived from published research. nih.gov

Another avenue of analog development has been the stereospecific synthesis of epimeric 6-amino derivatives of naltrexone (B1662487), which are structurally related to 6beta-Naltrexol. nih.govumn.edu These syntheses allow for the introduction of an amino group at the C6 position with either an alpha (α) or beta (β) configuration. The configuration at this chiral center is a critical determinant of biological activity. nih.gov

In vivo studies have shown that all of the 6-amino derivatives possess narcotic antagonist activity, with the 6β epimers consistently demonstrating greater potency than their corresponding 6α counterparts. nih.gov This difference in potency parallels the in vitro binding affinities of these epimers, highlighting the stereochemical sensitivity of the opioid receptor binding pocket. nih.gov

Prodrug Strategies Involving 6beta-Naltrexol

Prodrug strategies aim to improve the physicochemical properties of a drug to enhance its delivery or therapeutic profile. For 6beta-Naltrexol, this approach has been explored to improve its suitability for alternative delivery methods.

To enhance the hydrophilicity of 6beta-Naltrexol for applications such as microneedle-enhanced transdermal delivery, a library of amino acid ester prodrugs has been synthesized. nih.govnih.gov In this strategy, various amino acids are attached to the 6-hydroxyl group of 6beta-Naltrexol via an ester linkage. nih.gov

Six such amino acid ester prodrugs were synthesized and subsequently evaluated for their stability at different pH levels and in human plasma. nih.gov The stability of these prodrugs is crucial, as they must remain intact in the formulation but be readily converted back to the active 6beta-Naltrexol in the body. The evaluation identified a lead compound, the L-isoleucine ester prodrug, which exhibited sufficient stability at skin-relevant pH (pH 5.0) and the most rapid bioconversion to 6beta-Naltrexol in human plasma. nih.govnih.gov

| Prodrug (Amino Acid Moiety) | Half-life at pH 5.0 (hours) | Half-life in 50% Human Plasma (hours) |

|---|---|---|

| L-Alanine | 10.4 ± 0.3 | Not Determined |

| L-Valine | 27.3 ± 0.8 | 7.7 ± 0.1 |

| L-Leucine | 14.8 ± 0.3 | Not Determined |

| L-Isoleucine | 23.4 ± 1.1 | 2.2 ± 0.1 |

| L-Phenylalanine | 24.3 ± 0.4 | 3.8 ± 0.1 |

| L-Proline | 0.5 ± 0.01 | Not Determined |

This table summarizes the chemical stability of various amino acid ester prodrugs of 6beta-Naltrexol in a pH 5.0 buffer and their bioconversion rates in human plasma. Data derived from published research. nih.gov

Development of Codrug Formulations (e.g., with Hydroxybupropion)

The development of codrug formulations represents a strategic approach to simultaneously address co-occurring conditions, such as alcohol abuse and tobacco dependence. A notable example in the synthetic chemistry of 6β-naltrexol hydrochloride is the creation of a tripartate codrug covalently linking it with hydroxybupropion (B195616). nih.gov This innovative approach is underpinned by the significant clinical observation that smoking often increases during alcohol consumption, suggesting a synergistic pharmacological intervention could be beneficial. nih.gov

The synthesis of these codrugs involves linking 6β-naltrexol and hydroxybupropion, creating a single chemical entity. nih.govnih.gov These novel codrugs were designed to be more lipid-soluble than their parent compounds, a characteristic indicated by their lower melting points and higher calculated clogP values. nih.gov The enhanced lipophilicity is a desirable trait for improving drug delivery, including transdermal absorption. nih.govnih.gov

A specific codrug of 6β-naltrexol and hydroxybupropion was synthesized and evaluated for its potential to increase the delivery of 6β-naltrexol across human skin. nih.gov This carbonate codrug was designed to be hydrolyzed upon passing through the skin, releasing the active parent drugs. nih.govnih.gov The successful synthesis and subsequent in vitro and in vivo evaluations have demonstrated the feasibility of this codrug strategy for the potential simultaneous treatment of alcohol and tobacco dependence. nih.govnih.gov

In Vitro Hydrolytic Behavior of Prodrugs and Codrugs

The efficacy of a prodrug or codrug strategy is contingent upon the predictable and efficient cleavage of the promoieties to release the active parent drugs in vivo. Therefore, understanding the in vitro hydrolytic behavior is a critical step in their development. For the codrugs of 6β-naltrexol and hydroxybupropion, hydrolysis studies were conducted to confirm their ability to be converted into the parent compounds. nih.gov

Studies on the hydrolysis of these codrugs in a buffer at physiological pH provided strong evidence that they could be efficiently cleaved to release 6β-naltrexol and hydroxybupropion. nih.gov This chemical hydrolysis suggests that the codrugs are likely to be cleaved enzymatically within the body, a crucial factor for their therapeutic action. nih.gov

The in vitro evaluation of a carbonate codrug of 6β-naltrexol and hydroxybupropion using human skin demonstrated that it was hydrolyzed during permeation. nih.gov The extent of the parent drug regeneration in the skin was significant, ranging from 56% to 86%. nih.gov This rapid bioconversion within the skin, coupled with a higher stratum corneum partition coefficient, was correlated with an increased delivery rate of 6β-naltrexol. nih.gov

Further in vitro enzymatic hydrolysis data confirmed that the cleavage of the codrug would release the two active parent drugs. nih.gov Although the formation of the two parent drugs occurred through different hydrolytic pathways, molar equivalent concentrations of 6β-naltrexol and hydroxybupropion species were obtained. nih.gov This efficient hydrolysis is a key indicator of the potential for these codrugs to be effective therapeutic agents.

The table below summarizes the key findings related to the hydrolytic behavior of 6β-naltrexol codrugs.

| Codrug/Prodrug | Linkage Type | Hydrolysis Medium | Key Findings |

| 6β-naltrexol-hydroxybupropion | Carbonate | Buffer at physiological pH | Efficiently converted to parent drugs. |

| 6β-naltrexol-hydroxybupropion | Carbonate | Human Skin (in vitro) | 56-86% regeneration of parent drugs. |

| 6β-naltrexol-hydroxybupropion | Carbonate | Guinea Pig Plasma | Hydrolyzed to release parent drugs. |

Advanced Analytical Methodologies for 6beta Naltrexol Hydrochloride Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the bioanalysis of 6beta-naltrexol (B159335) due to its inherent high sensitivity, specificity, and speed. This technique allows for the direct measurement of the analyte in complex biological fluids with minimal sample preparation.

Several validated LC-MS/MS methods have been reported for the simultaneous determination of naltrexone (B1662487) and 6beta-naltrexol. nih.govsemanticscholar.org These methods often employ a simple protein precipitation or liquid-liquid extraction step for sample cleanup. nih.govsemanticscholar.org Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid. nih.govsemanticscholar.org Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive mode, operating in multiple reaction monitoring (MRM) mode for optimal selectivity. semanticscholar.org

The use of deuterated internal standards, such as 6beta-naltrexol-d4, is a common practice to ensure high accuracy and precision by compensating for matrix effects and variations in extraction recovery. nih.gov The high sensitivity of LC-MS/MS allows for very low limits of quantification, with some methods achieving a lower limit of quantitation (LLOQ) as low as 5 pg/mL in human plasma, which is critical for detailed pharmacokinetic profiling. nih.govresearchgate.net

Interactive Data Table: Performance Characteristics of Reported LC-MS/MS Methods for 6beta-Naltrexol

| Parameter | Method 1 nih.govresearchgate.net | Method 2 semanticscholar.org | Method 3 researchgate.net |

| Linearity Range | 0.5 - 200 ng/mL | 10 - 800 ng/mL | 0.005 - 100 ng/mL |

| LLOQ | 0.5 ng/mL | 10 ng/mL | 0.005 ng/mL (5 pg/mL) |

| Internal Standard | 6beta-naltrexol-d4 | Colchicine | Not Specified |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Not Specified |

| Intra-day Precision (% RSD) | Not Specified | 1.5 - 13.2% | 10.1% (inter-day) |

| Inter-day Precision (% RSD) | Not Specified | 1.5 - 13.2% | 10.1% |

| Accuracy (% Bias) | Not Specified | -14.7% to 15% | 103.7% (inter-day) |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the quantification of 6beta-naltrexol. This method requires the conversion of the non-volatile analyte into a volatile derivative before it can be analyzed by gas chromatography. Despite the need for derivatization, GC-MS offers excellent chromatographic resolution and high specificity.

A highly specific and sensitive approach involves the use of gas chromatography coupled with negative ion chemical ionization (NICI) mass spectrometry. nih.govresearchgate.net This technique provides a very low limit of quantitation, typically around 0.1 ng/mL in plasma and urine. nih.govresearchgate.net

The methodology involves several key steps. First, 6beta-naltrexol and a deuterated internal standard (e.g., trideuterated 6-beta-naltrexol) are extracted from the biological matrix, often using a liquid-liquid extraction. nih.gov The extracts then undergo a two-step derivatization process. This typically includes reaction with methoxyamine followed by pentafluoropropionic anhydride (B1165640) to form a tris-(pentafluoropropionyl) derivative of 6-beta-naltrexol. nih.gov This derivatization enhances the volatility and thermal stability of the compound for GC analysis and introduces electrophoric groups that are highly sensitive to electron-capture NICI detection. nih.gov The analysis is performed by selected ion monitoring (SIM) of prominent ions formed during the ionization process, ensuring high specificity. nih.gov

Interactive Data Table: Performance of GC-NICI-MS Method for 6beta-Naltrexol researchgate.net

| Parameter | Reported Value |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Extraction Recovery (at 0.3 & 30 ng/mL) | 76% and 75% |

| Intra-assay Precision (CV) | 3.1% - 5.7% |

| Inter-assay Precision (CV) | 5.9% - 9.1% |

| Intra-assay Accuracy (% of Target) | 107% - 120% |

| Inter-assay Accuracy (% of Target) | 110% - 113% |

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) methods, utilizing various detection techniques, are widely employed for the determination of 6beta-naltrexol. These methods offer robustness and reliability for routine analysis in clinical settings.

HPLC coupled with electrochemical detection is a highly sensitive method for quantifying electroactive compounds like 6beta-naltrexol. nih.govnih.gov This approach involves a liquid-liquid extraction of the analyte from plasma, followed by back-extraction into an acidic solution. nih.govnih.gov The extract is then injected onto a reversed-phase column (e.g., ODS or phenyl column). nih.govnih.gov

Quantification is achieved using a coulometric electrochemical detector, which measures the current generated by the oxidation of the analyte at an electrode surface. nih.gov This detection method provides excellent sensitivity and selectivity. Validation studies have demonstrated acceptable precision (RSD < 10%) and accuracy (< 16%) over a concentration range of 0.5-100 ng/mL for 6-beta-naltrexol. nih.gov The limit of quantification can reach as low as 1.0 ng/mL in serum. nih.gov

Interactive Data Table: HPLC-Electrochemical Detection Method Parameters nih.govnih.gov

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

| Detector | Electrochemical | ESA Coulometric |

| Column | Reverse-phase ODS | YMC phenyl |

| Linearity Range | 0 - 1000 ng/mL | 0.5 - 100 ng/mL |

| LOQ | 1.0 ng/mL | 0.5 ng/mL |

| Recovery | 71.6% - 77.4% | Not Specified |

| Within-day Precision (% RSD) | 0.8% - 4.2% | < 10% |

| Between-day Precision (% RSD) | 4.2% | < 10% |

| Accuracy | 2.6% deviation | < 16% |

A comparative analysis of HPLC with UV spectrophotometric detection versus LC-MS/MS has been conducted for the determination of 6beta-naltrexol in human blood. nih.govresearchgate.net

The HPLC-UV method involves online sample cleanup followed by separation on a C18 column. nih.gov This method was found to be linear for 6beta-naltrexol over a concentration range of 2 to 100 ng/mL, with a limit of quantification of 2 ng/mL. nih.govresearchgate.net While the HPLC-UV method offers advantages in terms of automation and lower cost, the LC-MS/MS method provides superior sensitivity. nih.govresearchgate.net

The compared LC-MS/MS method demonstrated linearity from 0.5 to 200 ng/mL and had a lower limit of quantification at 0.5 ng/mL. nih.govresearchgate.net The results from both methods showed a significant correlation, indicating that both are suitable for therapeutic drug monitoring, with the choice of method depending on the specific sensitivity requirements of the study. nih.gov

Validation Parameters for Bioanalytical Methods

The validation of any bioanalytical method is essential to ensure the reliability, reproducibility, and accuracy of the quantitative data. Regulatory bodies like the FDA and EMA provide guidelines that outline the key parameters that must be evaluated. europa.eunalam.ca These parameters are crucial for demonstrating that a method is suitable for its intended purpose.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govaustinpublishinggroup.com

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed at multiple concentration levels (low, medium, and high QC samples) and should be within ±15% of the nominal value (±20% for the LLOQ). europa.eunalam.ca The reported methods for 6beta-naltrexol generally meet this criterion. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and should not exceed 15% (20% for the LLOQ). europa.eunalam.ca The analytical methods for 6beta-naltrexol have demonstrated excellent precision, often well below these limits. researchgate.netnih.gov

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration curve should have a correlation coefficient (r²) of >0.99. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov For example, one HPLC method reported a recovery of approximately 75% for 6-beta-naltrexol. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. austinpublishinggroup.com

All the advanced analytical methodologies discussed for 6beta-naltrexol hydrochloride quantification have undergone rigorous validation of these parameters to ensure the integrity of the data generated in preclinical and clinical studies.

Sensitivity and Limits of Quantification

A critical parameter for any bioanalytical method is its sensitivity, defined by the limit of quantification (LOQ), which is the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. For 6beta-Naltrexol, various methods have demonstrated a wide range of sensitivities.

High-performance liquid chromatography with electrochemical detection (HPLC-EC) has established an LOQ of 1.0 ng/mL in human serum. nih.gov An alternative method using HPLC with UV detection showed a slightly higher LOQ of 2.0 ng/mL. researchgate.net For greater sensitivity, methods employing mass spectrometry are preferred. A gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) technique has achieved a significantly lower LOQ of 0.1 ng/mL in plasma. nih.govnih.gov Similarly, LC-MS/MS methods have demonstrated high sensitivity, with reported LOQs of 0.5 ng/mL in blood and 5 ng/mL in urine. researchgate.netspectroscopyonline.com

| Analytical Method | Biological Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| GC-NICI-MS | Plasma | 0.1 ng/mL | nih.govnih.gov |

| LC-MS/MS | Blood | 0.5 ng/mL | researchgate.net |

| HPLC-EC | Serum | 1.0 ng/mL | nih.gov |

| HPLC/UV | Not Specified | 2.0 ng/mL | researchgate.net |

| LC-MS/MS | Urine | 5.0 ng/mL | spectroscopyonline.com |

Selectivity and Specificity

Selectivity and specificity are paramount in bioanalysis to ensure that the measurement is of the analyte of interest without interference from other endogenous or exogenous compounds in the matrix. Mass spectrometry-based methods (GC-MS and LC-MS/MS) offer high specificity by monitoring unique mass-to-charge (m/z) ratios of the analyte and its fragments. nih.govnih.gov For instance, a GC-NICI-MS method monitors specific ion currents for the derivatized forms of 6beta-naltrexol and its deuterated internal standard (6-beta-naltrexol-2H7), which significantly enhances the method's specificity. nih.gov The use of such stable isotope-labeled internal standards is a common strategy to correct for matrix effects and variations in instrument response, thereby improving the accuracy and reliability of quantification. nih.govnih.gov In one study, the selectivity of a GC-NICI-MS method was confirmed by analyzing plasma from six different donors, with no observed interfering peaks greater than 53% of the LOQ for 6beta-naltrexol. nih.gov

Precision and Accuracy

The reliability of a bioanalytical method is determined by its precision and accuracy. Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration.

For the quantification of 6beta-Naltrexol, various methods have demonstrated excellent precision and accuracy. An HPLC-EC method showed within-day assay precision with RSD values ranging from 0.8% to 4.2% and a between-day precision of 4.2%. The accuracy of this method was reported as a 2.6% difference from the theoretical concentration. nih.gov A highly sensitive GC-NICI-MS method reported intra-assay precision (CVs) of 3.1-5.7% and inter-assay precision of 5.9-9.1%. The accuracy for this method ranged from 107-120% of the target concentration for intra-assay measurements and 110-113% for inter-assay measurements. nih.gov An HPLC-MS/MS method also demonstrated acceptable performance, with both intra- and inter-day accuracy and precision within ±15.0%. semanticscholar.org

| Analytical Method | Parameter | Concentration (ng/mL) | Value | Reference |

|---|---|---|---|---|

| GC-NICI-MS | Intra-assay Precision (CV) | 0.3 | 5.7% | nih.gov |

| 30 | 3.1% | |||

| Inter-assay Precision (CV) | 0.3 | 9.1% | ||

| 30 | 5.9% | |||

| HPLC-EC | Within-day Precision (RSD) | Not Specified | 0.8% - 4.2% | nih.gov |

| Between-day Precision (RSD) | 100 | 4.2% | ||

| Accuracy (% difference) | Not Specified | 2.6% |

Extraction Recoveries from Biological Matrices

An HPLC-EC method using LLE reported extraction recoveries ranging from 71.6% to 77.4% from human serum across three different concentration levels. nih.gov A GC-NICI-MS method utilizing SPE from plasma demonstrated consistent and slightly lower recoveries of 75% to 76% at two different concentrations. nih.gov

| Extraction Method | Analytical Method | Biological Matrix | Concentration (ng/mL) | Extraction Recovery | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction | HPLC-EC | Serum | 100 - 500 | 71.6% - 77.4% | nih.gov |

| Solid-Phase Extraction | GC-NICI-MS | Plasma | 0.3 | 76% | nih.gov |

| 30 | 75% |

Applications in Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic studies utilize these methods to characterize the absorption, distribution, metabolism, and elimination of 6beta-Naltrexol. For example, a sensitive GC-NICI-MS method was used to detect 6beta-Naltrexol in plasma for up to 125 hours following the discontinuation of naltrexone treatment, highlighting the metabolite's prolonged presence in the body. nih.gov Such data are vital for determining dosing intervals and understanding the compound's duration of action.

In pharmacodynamic research, these quantification methods help correlate drug concentrations with physiological or behavioral effects. Studies have shown that 6beta-Naltrexol is a potent µ-opioid receptor antagonist that likely contributes significantly to the clinical efficacy of naltrexone. nih.gov Research has demonstrated that the potency of 6beta-naltrexol in vivo is time-dependent, and it possesses a longer duration of action than both naltrexone and naloxone (B1662785), consistent with its longer terminal half-life. nih.govresearchgate.net Furthermore, analytical measurements have been used in human laboratory studies to link serum concentrations of 6beta-Naltrexol to subjective responses to alcohol in heavy drinkers. johnshopkins.edu These studies found that higher levels of the metabolite were associated with lower ratings of "liking" alcohol, suggesting that serum 6beta-Naltrexol concentrations could be important in predicting therapeutic response. johnshopkins.edu

Investigational Studies on 6beta Naltrexol Hydrochloride As a Therapeutic Agent

Preclinical Efficacy Studies

Preclinical research has been instrumental in defining the pharmacological profile of 6beta-naltrexol (B159335) and identifying its potential clinical applications. These studies have utilized various animal models to assess its effectiveness in specific opioid-related conditions.

Models of Opioid-Induced Constipation

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy. nih.gov Preclinical studies have explored the ability of 6beta-naltrexol to counteract this effect. In mouse models, 6beta-naltrexol has been shown to preferentially antagonize the gastrointestinal effects of opioids compared to their central analgesic effects. researchgate.net

One key study compared the in vivo potencies of 6beta-naltrexol and its parent compound, naltrexone (B1662487), in blocking the effects of the opioid agonist hydrocodone. researchgate.net Using a charcoal meal gastrointestinal transit assay, researchers found that 6beta-naltrexol was nearly equipotent to naltrexone in blocking the inhibition of gastrointestinal transit. researchgate.net However, naltrexone was significantly more potent in blocking the central nervous system's antinociceptive effects. researchgate.net This suggests a greater selectivity of 6beta-naltrexol for peripheral opioid receptors in the gut. researchgate.net Co-administration studies in mice indicated an approximate 10-fold greater potency of 6beta-naltrexol for antagonizing hydrocodone-induced inhibition of gastrointestinal transit versus its effects on antinociception. researchgate.net

Table 1: Comparative Potency of 6beta-Naltrexol and Naltrexone in a Mouse Model

| Compound | Antagonism of Hydrocodone-Induced Inhibition of GI Transit | Antagonism of Hydrocodone-Induced Antinociception |

|---|---|---|

| 6beta-Naltrexol | Nearly equipotent to naltrexone | 5- to 13-fold less potent than naltrexone |

| Naltrexone | Near equal potency to its effect on antinociception | 5- to 13-fold more potent than 6beta-naltrexol |

Data sourced from in vivo studies in adult male CD-1 mice. researchgate.net

Evaluation in Preventive Therapies (e.g., Neonatal Opioid Withdrawal Syndrome)

Neonatal Opioid Withdrawal Syndrome (NOWS) is a significant clinical challenge in infants born to mothers with opioid use disorder. nih.gov Preclinical research has investigated 6beta-naltrexol as a potential preventive therapy. A study utilizing a pregnant guinea pig model demonstrated that the co-administration of 6beta-naltrexol with methadone could prevent withdrawal symptoms in newborn pups with high potency. frontiersin.org

In this model, prenatal methadone exposure was found to significantly increase maternal separation stress behaviors, such as vocalizing and locomotion, in the newborns. frontiersin.org The co-administration of 6beta-naltrexol with methadone effectively prevented these withdrawal manifestations. frontiersin.org The study reported an ID50 (the dose required to inhibit the effect by 50%) of approximately 0.02 mg/kg for 6beta-naltrexol in preventing these symptoms, highlighting its extreme potency in this context. frontiersin.org This research suggests a potential novel receptor mechanism for 6beta-naltrexol in suppressing opioid dependence. frontiersin.org

Role in Attenuating Opioid Abuse Potential in Co-formulations

The pharmacological properties of 6beta-naltrexol, particularly its peripheral selectivity and long duration of action, have positioned it as a candidate for inclusion in co-formulations with opioid analgesics. researchgate.net The goal of such formulations is to reduce the peripheral side effects of opioids, such as constipation, and potentially limit their abuse potential. researchgate.netdovepress.com

The concept behind an abuse-deterrent formulation involving an opioid agonist and an antagonist like naltrexone (the parent compound of 6beta-naltrexol) is that if the product is tampered with (e.g., crushed or dissolved for injection), the antagonist is released and can block the euphoric effects of the opioid. dovepress.comnih.gov While specific preclinical studies on co-formulations of 6beta-naltrexol with opioids are not extensively detailed in the provided search results, its demonstrated ability to preferentially block peripheral opioid effects without significantly affecting central analgesia provides a strong rationale for its investigation in this area. researchgate.net The longer duration of antagonist blockade observed with 6beta-naltrexol compared to naltrexone in mouse models further supports its potential utility in such formulations. researchgate.net

Exploratory Clinical Research in Human Subjects

Following promising preclinical data, exploratory clinical studies have been conducted to assess the effects of 6beta-naltrexol in humans. These studies have been crucial in translating the findings from animal models to a clinical setting.

Assessment of Peripheral Selectivity in Vivo

An exploratory, randomized, double-blind, placebo-controlled, five-way crossover study was conducted in healthy, opioid-naïve male volunteers to determine the peripheral versus central selectivity of intravenously administered 6beta-naltrexol. oup.comresearchgate.net This study operated under an Exploratory Investigational New Drug (ExIND) application. oup.com

The results demonstrated that 6beta-naltrexol acts as a potent, peripherally selective opioid antagonist. oup.comresearchgate.net While it potently blocked morphine-induced slowing of gastrointestinal transit, it had no observable effect on centrally mediated opioid effects such as analgesia (as measured by a cold pressor test) or pupil constriction, even at the highest doses tested. oup.comresearchgate.net This clinical finding aligns with preclinical data suggesting that the enhanced polarity of 6beta-naltrexol may limit its passage across the blood-brain barrier. oup.com

Impact on Opioid-Induced Gastrointestinal Dysfunction

The aforementioned exploratory clinical study in human subjects directly assessed the impact of 6beta-naltrexol on opioid-induced gastrointestinal dysfunction. oup.comresearchgate.net The primary measure of this was the oral-cecal transit time, evaluated using the lactulose-hydrogen breath test. oup.com

The study found that 6beta-naltrexol potently blocked the slowing of gastrointestinal transit caused by morphine. oup.comresearchgate.net The median effective dose (ED50) for this effect was approximately 3 mg. oup.comresearchgate.net In contrast, doses up to 20 mg of 6beta-naltrexol did not antagonize morphine-induced analgesia. oup.comresearchgate.net These findings indicate that 6beta-naltrexol can selectively inhibit the gastrointestinal effects of opioids in humans, suggesting its clinical potential in the management of opioid-induced constipation. oup.comresearchgate.net

Table 2: Effects of 6beta-Naltrexol in Healthy Human Volunteers

| Effect Measured | 6beta-Naltrexol Activity |

|---|---|

| Morphine-Induced Slowing of GI Transit | Potently blocked (ED50 of ~3 mg) |

| Morphine-Induced Analgesia | No effect observed (up to 20 mg) |

| Morphine-Induced Pupil Constriction | No effect observed (up to 20 mg) |

Data from an exploratory study in ten healthy, opioid-naïve male volunteers. oup.com

Comparative Central Nervous System Effects (e.g., Analgesia, Pupil Constriction)

Research into 6beta-Naltrexol hydrochloride has sought to differentiate its activity within the central nervous system (CNS) from that of its parent compound, naltrexone, and other opioid antagonists. Studies in both animal models and humans have demonstrated that 6beta-naltrexol has significantly attenuated central opioid antagonist effects compared to naltrexone.

In a study using mice, the potencies of 6beta-naltrexol and naltrexone were compared in their ability to block the CNS-mediated antinociceptive (pain-blocking) effects of the opioid agonist hydrocodone. nih.gov The 55°C tail-flick assay was used to measure this central effect. nih.gov The results indicated that naltrexone was between 5- and 13-fold more potent than 6beta-naltrexol in blocking hydrocodone-induced antinociception. nih.gov Similarly, another in vivo mouse hotplate test found naltrexone to have an ID₅₀ (the dose required to inhibit 50% of the maximum effect) of 7 µg/kg, while 6beta-naltrexol had an ID₅₀ of 1300 µg/kg, making it substantially less potent at producing central antagonist effects. nih.gov

Human studies have corroborated these preclinical findings. In an exploratory study with healthy, opioid-naïve male volunteers, subjects were administered the opioid agonist morphine to induce central effects like analgesia and pupil constriction. oup.comoup.com The administration of intravenous 6beta-naltrexol at doses up to 20 mg had no observable effect on blocking either morphine-induced analgesia, as measured by a cold pressor test, or pupil constriction. oup.comoup.comresearchgate.netnih.gov This lack of central antagonism was in stark contrast to its potent effects on peripheral systems. oup.comnih.gov These findings collectively suggest that while 6beta-naltrexol can cross the blood-brain barrier, its ability to antagonize central opioid effects is considerably lower than that of traditional antagonists like naltrexone. wikipedia.orgnih.gov

Comparative CNS Antagonist Potency

| Compound | Assay | Species | Measurement (ID₅₀) | Finding | Source |

|---|---|---|---|---|---|

| 6beta-Naltrexol | Mouse Hotplate Test (vs. Morphine) | Mouse | 1300 µg/kg | Significantly less potent than naltrexone in blocking central analgesia. | nih.gov |

| Naltrexone | Mouse Hotplate Test (vs. Morphine) | Mouse | 7 µg/kg | Highly potent in blocking central analgesia. | nih.gov |

| Naloxone (B1662785) | Mouse Hotplate Test (vs. Morphine) | Mouse | 16 µg/kg | Potent in blocking central analgesia. | nih.gov |

| 6beta-Naltrexol | Cold Pressor Test (vs. Morphine) | Human | Up to 20 mg | No effect observed on morphine-induced analgesia. | oup.comoup.com |

| 6beta-Naltrexol | Pupil Constriction Measurement (vs. Morphine) | Human | Up to 20 mg | No effect observed on morphine-induced pupil constriction. | oup.comoup.com |

Characterization of Neutral Antagonist Profile in Opioid-Dependent Populations

A key area of investigation for 6beta-naltrexol has been its characterization as a "neutral antagonist" in contrast to "inverse agonists" like naltrexone and naloxone, particularly within the context of opioid dependence. oup.com Opioid receptors can exhibit a basal level of signaling even without an agonist present. Inverse agonists actively suppress this basal signaling, which is thought to contribute to the precipitation of a more severe withdrawal syndrome in opioid-dependent individuals. nih.govnih.gov Neutral antagonists, however, are believed to block the receptor from being activated by agonists without affecting the basal signaling activity. mdpi.com

This distinction is critical in opioid-dependent populations. In animal models of physical dependence, 6beta-naltrexol's ability to precipitate withdrawal was markedly lower than that of naltrexone or naloxone. nih.gov One study in morphine-dependent mice found that naltrexone was between 10- and 100-fold more potent than 6beta-naltrexol at precipitating withdrawal jumping. nih.gov Another study noted it was approximately 77-fold less potent than naltrexone and 30-fold less potent than naloxone in precipitating withdrawal in a chronic dependence model. nih.gov In morphine-dependent monkeys and mice, 6beta-naltrexol consistently produced less severe withdrawal symptoms than naltrexone. researchgate.netresearchgate.net

Withdrawal Precipitation Potency in Opioid-Dependent Mice

| Compound | Dependence Model | Relative Potency in Precipitating Withdrawal | Source |

|---|---|---|---|

| 6beta-Naltrexol | Chronic Morphine Dependence | ~77-fold less potent than Naltrexone. | nih.gov |

| 6beta-Naltrexol | Chronic Morphine Dependence | ~30-fold less potent than Naloxone. | nih.gov |

| Naltrexone | Morphine Dependence | 10- to 100-fold more potent than 6beta-Naltrexol. | nih.gov |

Development as a Peripherally-Selective Opioid Receptor Antagonist

The primary therapeutic potential of this compound lies in its development as a peripherally-selective opioid receptor antagonist. oup.comnih.gov This selectivity means it preferentially blocks opioid receptors outside of the CNS, such as those in the gastrointestinal (GI) tract, while having minimal impact on the centrally-mediated analgesic effects of opioids. nih.govresearchgate.net This profile makes it a candidate for treating peripheral side effects of opioid therapy, most notably opioid-induced constipation. oup.comresearchgate.net

Preclinical studies in mice directly compared the antagonism of a peripheral effect (inhibition of GI transit) with a central effect (antinociception). nih.gov These co-administration studies revealed an approximately 10-fold greater potency of 6beta-naltrexol for antagonizing hydrocodone-induced inhibition of GI transit versus its effect on antinociception. nih.govresearchgate.net In contrast, naltrexone blocked both the peripheral and central effects with nearly equal potency. nih.govresearchgate.net

This peripheral selectivity has been confirmed in human clinical research. oup.comoup.com In a randomized, double-blind, placebo-controlled study, 6beta-naltrexol was shown to potently block morphine-induced slowing of gastrointestinal transit, a key peripheral opioid effect. oup.comnih.gov The median effective dose (ED₅₀) for this peripheral antagonism was approximately 3 mg. oup.comoup.comresearchgate.net At the same time, doses up to 20 mg did not interfere with the central analgesic effects of morphine. oup.comresearchgate.netnih.gov This significant separation between the doses required for peripheral and central effects underscores its development as a peripherally-selective agent. oup.com The mechanism for this selectivity may be related to a reduced ability of 6beta-naltrexol to cross the blood-brain barrier compared to naltrexone.

Peripheral vs. Central Antagonist Activity

| Compound | Study Type | Peripheral Effect (GI Transit) | Central Effect (Analgesia/Antinociception) | Selectivity Finding | Source |

|---|---|---|---|---|---|

| 6beta-Naltrexol | Mouse (vs. Hydrocodone) | Potent antagonism. | Weak antagonism. | ~10-fold more potent at blocking peripheral vs. central effects. | nih.govresearchgate.net |

| Naltrexone | Mouse (vs. Hydrocodone) | Potent antagonism. | Potent antagonism. | Blocked both effects with near equal potency (no peripheral selectivity). | nih.govresearchgate.net |

| 6beta-Naltrexol | Human (vs. Morphine) | Potent antagonism (ED₅₀ ~3 mg). | No effect observed at doses up to 20 mg. | Demonstrated clear peripheral selectivity in humans. | oup.comoup.comresearchgate.net |

Comparative Analysis of 6beta Naltrexol Hydrochloride with Other Opioid Antagonists

Distinguishing Pharmacological Characteristics

The unique profile of 6beta-naltrexol (B159335) stems from its potency in different biological contexts, its specific affinity for opioid receptor subtypes, and its classification as a neutral antagonist.

The potency of 6beta-naltrexol shows a notable variance between laboratory-based (in vitro) and whole-organism (in vivo) studies, particularly when compared to naltrexone (B1662487) and naloxone (B1662785).

In Vitro Potency: In studies using the electrically-stimulated guinea pig ileum, 6beta-naltrexol demonstrated high potency, even greater than its parent compound. One study reported an inhibitory constant (Kᵢ) of 94 ± 25 pM for 6beta-naltrexol, compared to 265 ± 101 pM for naltrexone and 420 ± 150 pM for naloxone, indicating a higher potency in this isolated tissue preparation. nih.gov In assays using monkey brain membranes, naltrexone showed only a twofold higher affinity and potency than 6beta-naltrexol, suggesting a slight difference in this in vitro context. nih.govdoi.org

In Vivo Potency: In contrast, in vivo studies in animal models reveal a different potency hierarchy. Using the mouse hotplate test to measure the antagonism of morphine's analgesic effect, naltrexone was found to be the most potent (ID₅₀ of 7 µg/kg), followed by naloxone (ID₅₀ of 16 µg/kg), with 6beta-naltrexol being significantly less potent (ID₅₀ of 1300 µg/kg). nih.gov Studies in rhesus monkeys further confirmed this disparity, showing that 6beta-naltrexol was approximately 100-fold less potent than naltrexone in antagonizing the effects of the µ-opioid agonist alfentanil. nih.govdoi.org Similarly, when blocking fentanyl-induced analgesia in mice, the order of potency was naltrexone > naloxone > 6beta-naltrexol. nih.gov

Duration of Action: Despite its lower in vivo potency, 6beta-naltrexol exhibits a significantly longer duration of action. nih.govresearchgate.net The half-life of its antagonist activity in mice was 340 minutes, substantially longer than that of naltrexone (80 minutes) and naloxone (125 minutes). nih.gov This extended duration is consistent with its longer pharmacokinetic half-life of about 13 hours, compared to 4 hours for naltrexone. drugbank.comgetnaltrexone.com

| Compound | In Vitro Potency (Guinea Pig Ileum, Kᵢ) nih.gov | In Vivo Potency (Mouse Hotplate, ID₅₀) nih.gov | Duration of Action (t½ of antagonist activity, min) nih.gov | Pharmacokinetic Half-Life (hours) drugbank.comgetnaltrexone.com |

|---|---|---|---|---|

| 6beta-Naltrexol | 94 ± 25 pM | 1300 µg/kg | 340 | ~13 |

| Naltrexone | 265 ± 101 pM | 7 µg/kg | 80 | ~4 |

| Naloxone | 420 ± 150 pM | 16 µg/kg | 125 | Not specified |

6beta-Naltrexol, like its parent compound, is an antagonist at all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ). oup.com However, it displays a distinct binding affinity profile.